1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H11BrFN·HCl and a molecular weight of 280.57 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 4-bromo-2-fluoroaniline with cyclobutanone in the presence of a reducing agent to form the cyclobutanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride can be compared with similar compounds such as:
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine: The non-hydrochloride form of the compound.
4-Bromo-2-fluoroaniline: A precursor in the synthesis of the compound.
Cyclobutanone: Another precursor used in the synthesis.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMKMGDAAUOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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